Piperazine, 1-veratryl-, dihydrochloride

Descripción

Overview of the Piperazine (B1678402) Scaffold as a Privileged Structure in Drug Discovery

In the realm of medicinal chemistry, certain molecular frameworks are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets with high affinity. nih.govopenochem.org The piperazine ring is a prominent example of such a scaffold, widely recognized for its versatile applications in drug design and discovery. tandfonline.comnih.gov This six-membered heterocyclic ring, containing two nitrogen atoms at opposite positions, is a structural element found in a multitude of drugs across various therapeutic classes. tandfonline.comtandfonline.com

The utility of the piperazine scaffold stems from its distinct physicochemical properties. tandfonline.comnih.gov Its inherent basicity, conformational flexibility, and high water solubility can be finely tuned through chemical modification at its nitrogen and carbon atoms. tandfonline.com These characteristics allow medicinal chemists to use the piperazine moiety as a tool to modulate the pharmacokinetic and pharmacodynamic properties of a potential drug. tandfonline.comnih.gov For instance, incorporating a piperazine ring can improve a compound's solubility or serve as a versatile linker to connect different pharmacophores within a single molecule. tandfonline.com The adaptability of this structure has facilitated the development of numerous successful drugs, cementing its status as a cornerstone in the design of new bioactive compounds. nih.govresearchgate.net

Table 1: Key Characteristics of the Piperazine Scaffold in Drug Discovery

| Feature | Description | Significance in Research |

|---|---|---|

| Privileged Structure | A molecular framework capable of providing potent and selective ligands for a range of biological targets. nih.govmdpi.com | Provides an efficient starting point for designing new drugs, often leading to improved success rates in screening. openochem.org |

| Physicochemical Properties | Possesses favorable solubility, basicity, and chemical reactivity. tandfonline.comnih.gov | Allows for modulation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. |

| Structural Versatility | The two nitrogen atoms are amenable to substitution, allowing for extensive functionalization. openochem.orgtandfonline.com | Enables the creation of large libraries of derivatives to explore structure-activity relationships (SAR). openochem.org |

| Conformational Flexibility | The ring can adopt different conformations (e.g., chair, boat), which can influence binding to target proteins. tandfonline.com | Can be rigidified by incorporation into more complex structures to optimize target interaction. tandfonline.com |

Contextualization of Piperazine, 1-veratryl-, dihydrochloride (B599025) within Piperazine Derivative Research

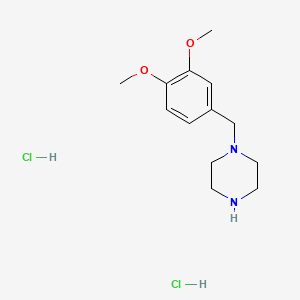

Piperazine, 1-veratryl-, dihydrochloride is one of many derivatives synthesized and studied to explore the therapeutic potential of the piperazine scaffold. ontosight.ai Research into this specific compound investigates its potential pharmacological activities, which may include analgesic, anti-inflammatory, and neuroprotective properties. ontosight.ai

The structure features a veratryl group (3,4-dimethoxyphenyl) attached to one of the nitrogen atoms of the piperazine ring. ontosight.ai This particular substituent is of interest as the veratryl moiety's similarity to other biologically active molecules may influence the compound's ability to interact with biological targets like enzymes or receptors. ontosight.ai The broader research landscape for piperazine derivatives is vast, with studies exploring their utility in oncology, infectious diseases, and central nervous system disorders. nih.govnih.gov For example, other derivatives such as 1-benzhydryl-piperazine have been investigated as histone deacetylase (HDAC) inhibitors for anti-cancer activity. nih.gov The study of Piperazine, 1-veratryl-, dihydrochloride is part of this larger scientific effort to systematically modify the piperazine core to discover novel therapeutic agents. nih.govontosight.ai

Significance of the Dihydrochloride Salt in Compound Design and Research Utility

The designation "dihydrochloride" indicates that the 1-veratrylpiperazine molecule has been converted into a salt form by reacting it with two equivalents of hydrogen chloride (HCl). ontosight.ai This is a common and crucial step in drug development, particularly for compounds containing basic nitrogen atoms like piperazine. nih.govresearchgate.net The primary purpose of salt formation is to modify and improve the physicochemical properties of the parent compound, often referred to as the "free base." nih.gov

One of the most significant advantages of creating a hydrochloride salt is the enhancement of aqueous solubility. nih.govontosight.ai Many organic molecules, including piperazine derivatives, have poor solubility in water, which can hinder their utility in biological assays and formulation development. By converting the basic nitrogen centers into ammonium (B1175870) chlorides, the resulting salt becomes more polar and typically exhibits significantly greater solubility in aqueous solutions. nih.govontosight.ai For example, the hydrochloride salt of one research compound, KRM-II-81, was found to be 13 times more water-soluble than its free base form. nih.gov

Furthermore, salt formation can improve a compound's chemical stability. nih.gov The free base form of a drug can sometimes be less stable or may interact undesirably with other components in a formulation. nih.gov Creating a salt can lead to a more stable, crystalline solid form, which is often preferred for handling, storage, and manufacturing. researchgate.net While hydrochloride salts are widely used, they can sometimes be hygroscopic (tend to absorb moisture from the air) or exhibit a "common-ion effect" that can suppress solubility in acidic environments. pharmtech.com Nevertheless, the conversion to a dihydrochloride salt is a fundamental strategy to render compounds like 1-veratrylpiperazine more amenable to laboratory research and preclinical development. researchgate.netontosight.ai

Table 2: Comparison of Properties: Free Base vs. Dihydrochloride Salt

| Property | Typical Characteristic of Free Base | Typical Characteristic of Dihydrochloride Salt | Rationale for Use in Research |

|---|---|---|---|

| Aqueous Solubility | Often low to moderate | Generally high ontosight.ai | Enhanced solubility is crucial for preparing solutions for in vitro biological screening and in vivo studies. nih.gov |

| Chemical Stability | Can be less stable, potentially reactive nih.gov | Often more stable, with a well-defined crystalline structure nih.gov | Improved stability ensures compound integrity during storage and experimentation. nih.gov |

| Physical Form | May be an oil or amorphous solid | Typically a crystalline solid | Crystalline solids are easier to purify, weigh, and handle in a laboratory setting. researchgate.net |

| Dissolution Rate | Generally slower | Generally faster nih.gov | A faster dissolution rate is beneficial for ensuring bioavailability in various experimental models. |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.2ClH/c1-16-12-4-3-11(9-13(12)17-2)10-15-7-5-14-6-8-15;;/h3-4,9,14H,5-8,10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXHJAIRVKNDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCNCC2)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239261 | |

| Record name | Piperazine, 1-veratryl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93088-18-7 | |

| Record name | Piperazine, 1-veratryl-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093088187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-veratryl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Precursors

General Synthetic Routes to Piperazine (B1678402) Derivatives

The piperazine scaffold is a foundational component in numerous biologically active compounds. guidechem.com Its synthesis can be approached in two primary ways: by constructing the six-membered ring from acyclic precursors or by functionalizing a pre-existing piperazine molecule. mdpi.com

The de novo synthesis of the piperazine ring is a fundamental strategy that utilizes simple, non-cyclic starting materials. Industrially, piperazine is often produced as a co-product during the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine. A variety of laboratory-scale methods have also been developed to afford greater structural diversity.

One common approach involves the cyclization of N,N'-disubstituted ethylenediamine (B42938) derivatives. Another established route builds the piperazine ring from a suitable aniline (B41778) and bis-(2-haloethyl)amine. nih.gov A conceptually different strategy involves the conversion of a primary amine into a bis(oximinoalkyl)amine, which then undergoes a catalytic reductive cyclization of the dioxime unit to form the piperazine ring. nih.gov This method allows for the transformation of a primary amino group into a piperazine heterocycle. nih.gov

| Precursor Type | Key Reagents/Process | Description | Reference |

|---|---|---|---|

| Alkylene Polyamines | Ammoniation | Industrial synthesis starting from materials like ethylene (B1197577) diamine or diethylene triamine. | google.com |

| Ethanolamine | Ammoniation | A common industrial route where piperazine is formed as a co-product. | researchgate.net |

| Primary Amines & Nitrosoalkenes | Catalytic Reductive Cyclization | Involves a double Michael addition to form a bis(oximinoalkyl)amine, followed by cyclization to yield the piperazine ring. | nih.gov |

| Aniline & Bis-(2-haloethyl)amine | Cyclization | A method to construct the piperazine ring directly onto an aryl precursor. | nih.gov |

For synthesizing monosubstituted piperazines like 1-veratryl-piperazine, a frequent strategy is the direct functionalization of the piperazine molecule. The two nitrogen atoms in the ring provide sites for nucleophilic attack, allowing for the introduction of various substituents. ijpsr.com Key methods include N-alkylation via nucleophilic substitution, reductive amination, and acylation. mdpi.comijpsr.com

Nucleophilic Substitution: This is a widely used method involving the reaction of piperazine with an alkyl halide, such as benzyl (B1604629) chloride or, in this specific case, veratryl chloride. mdpi.comijpsr.com To achieve mono-substitution and prevent the formation of 1,4-disubstituted products, a protecting group (like tert-butyloxycarbonyl, Boc) can be used on one nitrogen, or a large excess of piperazine can be employed. mdpi.com A simplified one-pot procedure for preparing monosubstituted piperazines involves reacting a protonated piperazine, which avoids the need for a protecting group. mdpi.com

Reductive Amination: This powerful technique involves reacting piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.govgoogle.com The reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced to form the N-alkylated product. researchgate.net Common reducing agents include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. nih.govgoogle.com This method is highly effective for attaching groups like the veratryl moiety by using veratraldehyde as the carbonyl precursor. nih.gov

| Reaction Type | Key Reagents | Description | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Piperazine, Alkyl Halide (e.g., Benzyl Chloride) | Direct alkylation of a piperazine nitrogen atom. Can be controlled to achieve mono-substitution. | mdpi.comorgsyn.org |

| Reductive Amination | Piperazine, Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Forms a C-N bond via an iminium intermediate, useful for attaching complex groups. | nih.govnih.gov |

| Acylation | Piperazine, Acyl Halide/Acid Anhydride | Forms an amide linkage by reacting a piperazine nitrogen with an acylating agent. | ijpsr.com |

Strategies for Incorporating the Veratryl Moiety

The veratryl group (3,4-dimethoxybenzyl) is the defining substituent in 1-veratryl-piperazine. ontosight.ai Its incorporation onto the piperazine nitrogen is typically achieved through standard N-alkylation techniques using precursors that already contain the veratryl structure.

The synthesis of 1-veratryl-piperazine is most directly accomplished by reacting piperazine with a veratryl-containing electrophile. Two primary synthons are employed for this purpose: veratryl chloride and veratraldehyde.

Reaction with Veratryl Chloride: This is a classic example of nucleophilic substitution, analogous to the synthesis of 1-benzylpiperazine (B3395278) from benzyl chloride. orgsyn.org One of the nitrogen atoms of the piperazine ring acts as a nucleophile, displacing the chloride from veratryl chloride to form the C-N bond. The reaction is often carried out in the presence of a base to neutralize the HCl generated. To favor the desired monosubstituted product, an excess of piperazine is typically used.

Reductive Amination with Veratraldehyde: This is an alternative and highly efficient method. Piperazine is reacted with veratraldehyde (3,4-dimethoxybenzaldehyde). This reaction, facilitated by a reducing agent like sodium triacetoxyborohydride, directly yields 1-veratryl-piperazine. nih.govgoogle.com Reductive amination is often preferred for its mild conditions and high chemoselectivity. researchgate.net

| Veratryl Synthon | Reaction Type | Key Reagents | Description |

|---|---|---|---|

| Veratryl Chloride | Nucleophilic Substitution | Piperazine, Veratryl Chloride, Base (e.g., Triethylamine) | Direct alkylation where piperazine displaces the chloride ion. |

| Veratraldehyde | Reductive Amination | Piperazine, Veratraldehyde, Reducing Agent (e.g., Sodium Triacetoxyborohydride) | Formation of an iminium ion followed by reduction to yield the final product. |

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is structurally similar to veratraldehyde, differing only by a hydroxyl group in place of a methoxy (B1213986) group at the C4 position of the benzene (B151609) ring. The synthetic strategies used to create piperazine-vanillin analogs are therefore analogous to those for incorporating the veratryl moiety.

The primary method for synthesizing a 1-(4-hydroxy-3-methoxybenzyl)piperazine analog would be the reductive amination of piperazine with vanillin. The procedure would be nearly identical to the one using veratraldehyde. nih.gov However, a key consideration is the phenolic hydroxyl group of vanillin. Depending on the specific reagents and reaction conditions, this hydroxyl group might require protection (e.g., as a benzyl or silyl (B83357) ether) to prevent unwanted side reactions, followed by a deprotection step after the piperazine moiety has been successfully attached.

Preparation of Dihydrochloride (B599025) Salts and Purification Techniques

Once the 1-veratryl-piperazine free base is synthesized, it is converted into its dihydrochloride salt to improve stability and aqueous solubility. ontosight.ai This is a standard procedure for basic compounds like piperazine derivatives.

The salt formation is achieved by treating a solution of the 1-veratryl-piperazine base with hydrochloric acid. researchgate.net Typically, the base is dissolved in a suitable organic solvent, such as ethanol (B145695), isopropanol, or ethyl acetate. orgsyn.orgprepchem.com A solution of hydrogen chloride in an alcohol (e.g., ethanolic HCl) or gaseous hydrogen chloride is then added to the solution. guidechem.comorgsyn.org Since the hydrochloride salt is generally insoluble in these organic solvents, it precipitates out of the solution as a solid. orgsyn.org The product is then isolated by filtration, washed with a solvent like dry benzene or ether to remove residual impurities, and dried. orgsyn.orgresearchgate.net

Purification of the final product is crucial. The crude piperazine base may be purified by techniques such as column chromatography before salt formation. prepchem.com For the final salt, recrystallization is a common purification method. prepchem.comgoogle.com This involves dissolving the salt in a minimal amount of a hot solvent (or solvent mixture) in which it is soluble and then allowing it to cool, causing purer crystals to form. google.com Other methods for purifying the parent amine before salt formation include ion exchange and carbon treating, which are effective at removing degradation products and catalytic metal ions. osti.gov

Design of Blocking Groups for Targeted Monosubstitution

The synthesis of monosubstituted piperazines like 1-veratrylpiperazine presents a chemical challenge: controlling the reactivity of the two secondary amine groups on the piperazine ring. Uncontrolled reactions can easily lead to the formation of a disubstituted byproduct, reducing the yield of the desired compound. To achieve selective monosubstitution, several strategies involving protective groups have been developed.

The most widely used method in laboratory settings involves the use of a temporary blocking group on one of the nitrogen atoms. uni.lu This multi-step approach typically involves:

Protection: One nitrogen atom of piperazine is reacted with a protecting group, such as tert-butyloxycarbonyl (Boc) or formyl. uni.lujustia.com The resulting intermediate, for instance, 1-Boc-piperazine, has only one reactive nitrogen atom available for substitution.

Substitution: The protected piperazine is then reacted with a veratryl precursor, such as veratryl chloride, to introduce the veratryl group onto the unprotected nitrogen.

Deprotection: The final step involves the removal of the protecting group to yield the monosubstituted 1-veratrylpiperazine. uni.lu

An alternative and more direct strategy, often employed in industrial processes to circumvent the need for discrete protection and deprotection steps, is the use of a large excess of piperazine in the reaction mixture. google.com By significantly increasing the molar ratio of piperazine to the veratryl precursor (e.g., veratraldehyde in a reductive amination), the statistical probability of a precursor molecule reacting with an already substituted piperazine is greatly reduced. This method favors the formation of the mono-substituted product. The unreacted excess piperazine can then be recovered and recycled. google.com

Another simplified approach to prevent disubstitution is the use of protonation. By using a piperazine mono-salt, one nitrogen atom is protonated and thus deactivated, leaving the other free to react. uni.lu This technique offers a one-pot solution without the need for traditional protecting groups. uni.lu

The choice between these methodologies often depends on the scale of the synthesis and the desired purity of the final product. The following table summarizes common blocking groups used in piperazine synthesis.

| Blocking Group | Chemical Name | Deprotection Conditions |

| Boc | tert-Butyloxycarbonyl | Acidic conditions (e.g., trifluoroacetic acid) |

| Cbz | Carboxybenzyl | Hydrogenolysis |

| Fmoc | Fluorenylmethyloxycarbonyl | Basic conditions (e.g., piperidine) |

| Formyl | Methanoyl | Acidic or basic hydrolysis justia.com |

Advanced Synthetic Techniques for Piperazine Derivatives (e.g., Ultrasonic-assisted approaches)

Modern synthetic chemistry increasingly focuses on "green" and efficient methodologies. Advanced techniques such as ultrasonic-assisted synthesis are being explored to improve the preparation of piperazine derivatives. Ultrasound irradiation can significantly enhance reaction rates, improve yields, and reduce reaction times compared to conventional methods. rsc.org

The primary synthetic route to 1-veratrylpiperazine is the reductive amination of veratraldehyde (3,4-dimethoxybenzaldehyde) with piperazine. google.com This reaction typically involves the formation of an iminium ion intermediate from the aldehyde and the amine, which is then reduced to the final amine product. Common reducing agents for this process include sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂ over a palladium on carbon (Pd/C) catalyst. google.comharvard.edu

Patented industrial syntheses of structurally similar compounds, such as 1-(2,3,4-trimethoxybenzyl)piperazine, detail a process of reductive amination where 2,3,4-trimethoxybenzaldehyde (B140358) is reacted with an excess of piperazine in an alcohol solvent like ethanol or isopropanol. The reduction is carried out using hydrogen gas in the presence of a 5% Pd/C catalyst at elevated temperatures (70-85°C) and pressures (5-10 bar). justia.comgoogle.com After the reaction, the catalyst is filtered off, the solvent is evaporated, and the excess piperazine is removed. The resulting 1-veratrylpiperazine base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol) to precipitate the dihydrochloride salt. justia.com

Ultrasonic assistance can be applied to such reductive amination processes. rsc.org A study on the synthesis of N-alkylated amines demonstrated a facile, efficient, and environmentally friendly method using ultrasound-assisted solventless oxidation/reductive amination of benzyl halides. rsc.orgrsc.org In this approach, aldehydes are generated in situ and then undergo reductive amination. The use of ultrasound can lead to the formation of localized hot spots with higher temperatures, which may catalyze the reaction more effectively. rsc.org This green and simple procedure allows for the preparation of N-alkylated amines in good to excellent yields with high selectivity for monoalkylation. rsc.org Applying this ultrasonic technique to the reductive amination of veratraldehyde with piperazine could potentially offer a more sustainable and efficient pathway to 1-veratrylpiperazine.

The table below outlines the key components of the reductive amination synthesis for 1-veratrylpiperazine.

| Component | Role | Example |

| Aldehyde Precursor | Source of the veratryl group | Veratraldehyde (3,4-dimethoxybenzaldehyde) |

| Amine Precursor | Piperazine ring source | Piperazine (often in excess) |

| Reducing Agent | Reduces the iminium intermediate | H₂/Pd/C, NaBH(OAc)₃, NaBH₄ google.comharvard.edu |

| Solvent | Reaction medium | Ethanol, Isopropanol, Toluene google.com |

| Acid (for salt formation) | Forms the dihydrochloride salt | Hydrochloric Acid (HCl) justia.com |

Structure Activity Relationship Sar and Analog Design Principles

Contribution of the Piperazine (B1678402) Nucleus to Biological Activity

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds targeting a wide array of physiological systems. nih.gov Its six-membered heterocyclic structure, containing two nitrogen atoms at positions 1 and 4, imparts a unique combination of structural rigidity, polarity, and synthetic versatility. researchgate.netresearchgate.net This scaffold is a key building block in drugs targeting the central nervous system (CNS), where it can influence psychotropic, neuroprotective, and neurotransmitter-modulating activities. researchgate.net

The biological significance of the piperazine nucleus in derivatives like 1-veratrylpiperazine stems from several key features:

Basic Nitrogen Centers: The nitrogen atoms (N1 and N4) of the piperazine ring are basic, allowing them to become protonated at physiological pH. This positive charge is often crucial for forming ionic interactions with acidic amino acid residues (e.g., aspartate) in the binding pockets of receptors, such as G-protein coupled receptors (GPCRs). mdpi.comresearchgate.net This interaction can be a primary anchoring point for the ligand, significantly contributing to its binding affinity.

Hydrogen Bonding Capacity: The nitrogen atoms can act as hydrogen bond acceptors, while protonated nitrogens can act as hydrogen bond donors. researchgate.netresearchgate.net These directional interactions contribute to the specificity and stability of the ligand-receptor complex. unina.it

Pharmacokinetic Properties: The two nitrogen atoms enhance the polarity and aqueous solubility of molecules, which can improve pharmacokinetic properties like bioavailability. nih.gov The pKa values of the piperazine nitrogens are often in a range that allows for a favorable balance between solubility and membrane permeability. nih.gov

Synthetic Tractability: The piperazine core provides a flexible scaffold for chemical modification. nih.gov The N1 and N4 positions are readily functionalized, allowing chemists to attach various substituents (like the veratryl group) and explore a vast chemical space to optimize potency, selectivity, and pharmacokinetic profiles. researchgate.netresearchgate.netmdpi.com

In the context of CNS agents, the N-arylpiperazine moiety is a well-established pharmacophore for serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. scinito.airesearchgate.net The piperazine ring correctly orients the aryl group for interaction with the receptor while its basic nitrogen engages in critical binding interactions. mdpi.com

Role of the Veratryl Substituent in Biological Target Interactions

The veratryl group, a 3,4-dimethoxybenzyl substituent, attached to the N1 position of the piperazine ring, is not merely a bulky appendage but an active contributor to the molecule's interaction with biological targets. Its role is multifaceted, influencing affinity and selectivity through various non-covalent interactions. ontosight.ai

Aromatic and van der Waals Interactions: The benzene (B151609) ring of the veratryl group can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the receptor's binding site. researchgate.net These interactions are fundamental for anchoring the ligand in the hydrophobic regions of the binding pocket.

Hydrogen Bond Acceptors: The two methoxy (B1213986) groups (-OCH₃) on the veratryl ring are key features. The oxygen atoms possess lone pairs of electrons and can act as hydrogen bond acceptors, forming specific interactions with hydrogen bond donor residues (e.g., serine, threonine, asparagine) in the receptor. unina.itnih.gov These interactions can significantly enhance binding affinity and contribute to receptor subtype selectivity.

Structural Mimicry: The veratryl group bears a structural resemblance to the catechol moiety found in endogenous neurotransmitters like dopamine and norepinephrine. This similarity may allow it to interact with regions of the receptor that normally recognize these catecholamines, potentially contributing to its activity at adrenergic or dopaminergic receptors. ontosight.ai

Systematic Modifications and Their Impact on Receptor Affinity and Selectivity

The systematic modification of the 1-veratrylpiperazine scaffold has been a fruitful strategy for elucidating SAR and developing ligands with tailored affinities for specific receptors, particularly serotonin subtypes. scinito.ainih.gov

In many N-arylpiperazine derivatives, a flexible alkyl chain or a more rigid linker connects the N4 nitrogen of the piperazine ring to another pharmacophoric element, often a terminal imide or aromatic group. The nature of this linker is a critical determinant of biological activity. nih.gov

Research on long-chain arylpiperazines (LCAPs) has shown that the length of the alkyl spacer significantly influences receptor affinity. For instance, in a series of 5-HT₁ₐ receptor ligands, a linker of three to five carbon atoms between the piperazine nitrogen and a terminal group is often found to be optimal for high affinity. mdpi.com This optimal length is believed to correctly span the distance between two distinct interaction regions within the receptor binding site.

The flexibility of the linker is also crucial. While flexible alkyl chains (e.g., pentamethylene, hexamethylene) can allow the molecule to adopt an optimal conformation for binding, introducing partial rigidity (e.g., using m-xylyl or p-xylyl moieties) can sometimes decrease affinity by restricting the molecule's conformational freedom. nih.gov However, in some cases, a constrained linker can pre-organize the molecule into a bioactive conformation, enhancing affinity and selectivity. nih.gov

| Linker Modification | General Impact on Receptor Affinity | Reference Example |

| Optimal Length (e.g., 3-5 atoms) | Often crucial for spanning binding site regions, leading to high affinity. | A three-carbon linker in certain 5-HT₁ₐ ligands proved effective. mdpi.com |

| Flexible Alkyl Chains | Allows conformational adaptation to the receptor binding pocket. | Favored for 5-HT₇ receptor interaction in some THIQ derivatives. nih.gov |

| Constrained/Rigid Linkers | Can decrease affinity by limiting flexibility or increase it by locking in a bioactive conformation. | A m-xylyl moiety led to a small reduction in binding at 5-HT₁ₐ/5-HT₇ receptors. nih.gov |

Replacing or modifying the terminal aromatic group at the end of the linker, or the aryl group on the N1 nitrogen (in this case, veratryl), has a profound impact on activity. Structure-activity relationship studies have demonstrated that both the electronic and steric properties of these substituents are key. nih.gov

Electronic Effects: Introducing electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) on the aromatic rings can modulate the molecule's electronic distribution. nih.gov This affects the strength of π-stacking interactions and the ability of the ring system to interact with specific receptor residues. rsc.org For example, in one study on sGC stimulators, derivatives with electron-withdrawing groups on a phenyl ring showed higher inhibitory activity than those with electron-donating groups. nih.gov

Heterocyclic Scaffolds: Replacing a terminal phenyl ring with various heterocyclic systems (e.g., quinoxaline, benzothiazole, imidazole) can introduce additional hydrogen bond donors/acceptors or charged centers, leading to new interactions with the receptor. researchgate.netresearchgate.net This strategy is often employed to fine-tune selectivity between closely related receptor subtypes.

Quantitative structure-activity relationship (QSAR) studies on aryl piperazine derivatives have identified specific molecular descriptors, such as dipole moment and the highest occupied molecular orbital (HOMO) energy, as being critical for activity at serotonin and noradrenaline reuptake transporters, confirming the importance of electronic properties. nih.gov

Piperazine vs. Piperidine (B6355638): The key difference is the presence of the second nitrogen atom in piperazine. In some molecular contexts, replacing piperazine with piperidine can have a dramatic effect. For instance, in a series of dual-acting histamine (B1213489) H₃ and sigma-1 (σ₁) receptor ligands, derivatives with a piperidine core showed significantly higher affinity for the σ₁ receptor compared to their piperazine counterparts. nih.govacs.org This was attributed to differences in the protonation state and the resulting interactions within the receptor. nih.gov

Piperazine vs. Pyrrolidine (B122466): Pyrrolidine is a five-membered ring, which alters the geometry and conformational flexibility compared to the six-membered piperazine ring. The choice between these rings depends on the specific topology of the target receptor's binding pocket. In some cases, the more constrained pyrrolidine ring may offer a better fit or orient substituents more precisely. researchgate.net

| Heterocycle | Key Structural Difference from Piperazine | Typical Impact on Properties |

| Piperidine | Lacks the N4 nitrogen; only one basic center. | Can drastically alter affinity and selectivity for certain targets (e.g., σ₁ receptor). nih.gov |

| Morpholine (B109124) | N4 nitrogen is replaced by an oxygen atom; less basic. | Reduces pKa, can improve CNS penetration and pharmacokinetic profile. acs.orgnih.gov |

| Pyrrolidine | Five-membered ring; different geometry and flexibility. | Offers a different spatial arrangement of substituents. researchgate.net |

Rational Design for Optimized Pharmacological Profiles

The accumulated SAR data serves as a guide for the rational design of new analogs with optimized pharmacological profiles, aiming for enhanced potency, improved selectivity, and better drug-like properties. researchgate.net Molecular modeling and QSAR studies are invaluable tools in this process. nih.gov

The design process often follows a hypothesis-driven approach:

Identify Key Interactions: A pharmacophore model is built based on the known interactions of high-affinity ligands. For a 1-veratrylpiperazine derivative targeting a serotonin receptor, this model would likely include a basic nitrogen center (piperazine N4), an aromatic region (veratryl group), and specific hydrogen bonding features, all arranged with precise spatial geometry. mdpi.com

Target Selectivity: To improve selectivity (e.g., for 5-HT₁ₐ over 5-HT₂ₐ or D₂ receptors), designers exploit subtle differences in the amino acid composition of the binding pockets. A modification that introduces a favorable interaction with a residue present in the target receptor but absent in off-target receptors can significantly enhance selectivity.

Optimize Physicochemical Properties: Beyond receptor affinity, rational design aims to improve properties like solubility, metabolic stability, and membrane permeability. This can involve strategies like replacing metabolically labile groups, modulating lipophilicity, or incorporating heterocycles like morpholine to reduce basicity. nih.gov

By integrating SAR data with computational methods, medicinal chemists can prioritize the synthesis of compounds that are most likely to possess the desired combination of high affinity, high selectivity, and a favorable pharmacokinetic profile, accelerating the discovery of novel therapeutic agents. nih.govnih.gov

Computational Chemistry and Molecular Modeling Applications

In Silico Prediction of Biological Activity Spectra (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used in the early stages of drug discovery to predict the likely biological activities of a chemical compound based on its structural formula. windows.netnih.gov This prediction is presented as a spectrum of potential activities, with each activity assigned a probability value (Pa for "probably active" and Pi for "probably inactive").

For piperazine (B1678402) derivatives, PASS and similar in silico tools are employed to screen for a wide range of potential therapeutic effects. nih.gov Given the known pharmacological significance of the piperazine class, which includes analgesic, anti-inflammatory, and neuroprotective properties, a PASS analysis of Piperazine, 1-veratryl-, dihydrochloride (B599025) would likely screen for such activities. ontosight.ai The veratryl group, in particular, may contribute to interactions with various biological targets. While specific PASS prediction data for Piperazine, 1-veratryl-, dihydrochloride is not detailed in available research, the table below illustrates typical activities predicted for analogous piperazine-containing compounds, highlighting the broad therapeutic potential suggested by this scaffold.

| Predicted Activity | General Function | Relevance to Piperazine Scaffold |

| Kinase Inhibitor | Enzyme inhibition, cell signaling regulation | A common target for anticancer agents; many piperazine derivatives are investigated for this activity. nih.gov |

| GPCR Ligand | G-protein coupled receptor modulation | A major class of drug targets; relevant for neurological and other disorders. nih.gov |

| Antineoplastic | Anticancer activity | Piperazine derivatives have been studied for their potential to inhibit cancer cell growth. nih.gov |

| Anti-inflammatory | Reduction of inflammation | A known potential property of piperazine compounds. ontosight.ainih.gov |

| Anxiolytic/Antidepressant | Central nervous system activity | The piperazine ring is a core component of several CNS-acting drugs. nih.gov |

This table represents a generalized prediction based on the activities of various piperazine derivatives as described in the literature.

Molecular Docking Simulations for Ligand-Target Complex Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govindexcopernicus.com This method is crucial for understanding the structural basis of a compound's activity, predicting binding affinity, and guiding the design of more potent and selective drugs.

Numerous studies have used molecular docking to investigate how various piperazine derivatives interact with biological targets. These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govmdpi.com For instance, docking studies have provided insights into how piperazine derivatives bind to targets like the androgen receptor, histone deacetylase (HDAC), and topoisomerase II. nih.govmdpi.comnih.gov

In the context of Piperazine, 1-veratryl-, dihydrochloride, docking simulations would be used to explore its potential binding modes within the active sites of proteins associated with its predicted activities, such as cyclooxygenase (for anti-inflammatory effects) or various neurotransmitter receptors (for neuroprotective properties). The results would elucidate how the veratryl group and the piperazine ring contribute to binding. The following table summarizes docking results for several distinct piperazine derivatives against different protein targets, illustrating the application of this technique.

| Piperazine Derivative | Protein Target | Binding Affinity / Score | Key Interactions Noted |

| 1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine | Androgen Receptor | -7.5 kcal/mol | Hydrogen, electrostatic, and hydrophobic bonds. nih.gov |

| N-benzyl-1-(6-(4-(o-tolylsulfonyl) piperazin-1-yl)pyridazin-3-yl)methanamine | dCTPase | -4.649 (Glide Gscore) | Hydrogen bonds with Gln82 and Glu78; π-π stacking with Arg109. indexcopernicus.com |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase IIα | Negative energy scoring | Formation of stable complexes, indicating binding in the active center. mdpi.com |

Molecular Dynamics Simulations to Elucidate Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. nih.govnih.gov MD simulations model the atomic and molecular motion, providing a dynamic view of the binding interactions and conformational changes that occur in a simulated physiological environment. indexcopernicus.comnih.gov Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to determine the stability of the complex. nih.gov

For piperazine derivatives, MD simulations have been used to confirm the stability of docked poses and to gain a deeper understanding of the binding mechanism. For example, simulations of piperazine-linked naphthalimide derivatives bound to carbonic anhydrase IX (CAIX) and other derivatives bound to HIV-1 gp120 have been used to validate the stability of the interactions predicted by docking. nih.govnih.gov

An MD simulation of Piperazine, 1-veratryl-, dihydrochloride complexed with a potential target protein would reveal whether the initial docked pose is maintained, how water molecules mediate interactions, and which parts of the ligand and protein are most flexible. This information is vital for confirming the compound's proposed mechanism of action and for refining its structure to improve binding stability. researchgate.net

Computational Analysis of Structural Features and Conformational Properties

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. nih.gov Computational analysis is used to study the preferred conformations of molecules and the energy barriers between different shapes. The piperazine ring typically adopts a chair conformation to minimize steric strain, but the orientation of its substituents (axial vs. equatorial) can significantly impact its ability to bind to a target. nih.govrsc.org

Studies on substituted piperazines have shown that the conformational preference can be influenced by factors like intramolecular hydrogen bonding and the steric bulk of the substituents. nih.gov For 2-substituted piperazines, for instance, the axial conformation was found to be preferred in some cases, which in turn oriented other functional groups into an orientation that mimicked the binding of other known active molecules like nicotine. nih.gov

Predictive Models for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.gov

QSAR studies on various classes of piperazine derivatives have successfully identified descriptors that influence their therapeutic activities, such as antidepressant and anti-proliferative effects. nih.govnih.gov These descriptors can be electronic (e.g., HOMO energy), steric (e.g., molecular shape), or topological (e.g., connectivity indices). For example, a QSAR model for arylpiperazine derivatives found that their anti-proliferative activity was strongly dependent on descriptors like MATS7c, MATS3e, maxwHBa, and WPSA-3. nih.gov

A predictive QSAR model for analogs of Piperazine, 1-veratryl-, dihydrochloride could be developed by synthesizing a series of related compounds with variations in the veratryl and piperazine moieties. By correlating changes in structure with observed biological activity, the model could identify the key structural features required for optimal efficacy, thereby providing a roadmap for designing novel therapeutic agents. nih.gov

Mechanistic Studies of Biological Action in Vitro/cellular

Elucidation of Specific Receptor Binding Modes

The specific receptor binding profile for Piperazine (B1678402), 1-veratryl-, dihydrochloride (B599025) is not extensively detailed in publicly available literature. However, the broader class of piperazine derivatives is known to interact with a wide array of neurotransmitter systems. These compounds frequently exhibit affinity for dopaminergic, serotoninergic, and adrenergic receptors. The nature of the substituent on the piperazine ring plays a crucial role in determining the specific receptor affinity and selectivity.

The veratryl group (3,4-dimethoxybenzyl) on this particular compound is structurally related to molecules known to interact with biological targets such as adrenergic receptors. Arylpiperazine derivatives, for instance, have been widely studied for their significant affinity for α1-adrenoceptors. The binding mode typically involves the protonated nitrogen atom of the piperazine ring forming an ionic bond with a conserved aspartate residue in the transmembrane domain of the receptor, while the aryl group engages with a hydrophobic pocket. While direct evidence is pending, it is hypothesized that the veratryl moiety of Piperazine, 1-veratryl-, dihydrochloride similarly influences its binding affinity and selectivity for specific receptor subtypes.

Intracellular Signaling Pathway Investigations (e.g., G protein activation)

Many of the receptors targeted by piperazine derivatives are G protein-coupled receptors (GPCRs). GPCRs constitute a large family of transmembrane receptors that transduce extracellular signals into intracellular responses. The binding of a ligand, such as a piperazine derivative, to a GPCR induces a conformational change in the receptor.

This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated heterotrimeric G protein, leading to its activation. The activated G protein then dissociates into its α and βγ subunits, which in turn modulate the activity of downstream effector proteins like adenylyl cyclase or phospholipase C. This initiates a cascade of second messengers, such as cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), culminating in a cellular response. Although specific studies detailing G protein activation by Piperazine, 1-veratryl-, dihydrochloride are not available, its action through GPCRs would likely follow this canonical signaling pathway.

Molecular Mechanisms Underlying Observed Biological Effects

While specific studies on the effect of Piperazine, 1-veratryl-, dihydrochloride on cancer cell proliferation are limited, the investigation of such mechanisms is a cornerstone of anticancer drug discovery. Inhibition of colony formation is a key in vitro assay used to determine a compound's cytostatic or cytotoxic effects over a longer term. Effective anticancer agents can reduce the ability of single cancer cells to undergo the multiple rounds of division necessary to form a visible colony.

Furthermore, many cytotoxic agents exert their effects by inducing cell cycle arrest. The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of DNA replication and cell division. Damage to DNA often triggers arrest at the G1/S or G2/M checkpoints to allow for repair. For example, some chemotherapeutic agents are known to induce arrest specifically in the G2/M phase, preventing cells with damaged DNA from entering mitosis, which can ultimately lead to cell death. Other compounds may interfere with DNA synthesis, causing arrest in the S phase.

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells. The induction of apoptosis is a primary goal of many cancer therapies. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

The extrinsic pathway is initiated by the binding of ligands, such as the Fas ligand (FasL), to death receptors like Fas on the cell surface. This binding event leads to the recruitment of the Fas-Associated Death Domain (FADD) adaptor protein, which in turn recruits and activates pro-caspase-8. Activated caspase-8 then initiates a downstream caspase cascade, activating executioner caspases like caspase-3, which dismantle the cell. Some anticancer drugs are known to induce apoptosis by upregulating components of the Fas signaling pathway. Additionally, agents that cause significant DNA damage can also trigger p53-dependent or independent apoptotic pathways.

The most well-documented mechanism of action for the parent compound, piperazine, is its anthelmintic effect, which is achieved through the hyperpolarization of nerve endings in parasitic worms. drugbank.compatsnap.com Studies on the nematode Ascaris have shown that piperazine acts as a potent agonist at gamma-aminobutyric acid (GABA) receptors located on the parasite's muscle cells. patsnap.comnih.gov

GABA is the primary inhibitory neurotransmitter in these organisms. Piperazine's binding to GABA-gated chloride ion channels mimics the effect of GABA, causing an increased influx of chloride ions into the nerve or muscle cell. patsnap.com This influx of negative ions makes the membrane potential more negative, a state known as hyperpolarization. nih.gov The hyperpolarized state moves the resting potential further from the threshold required to fire an action potential, resulting in a flaccid paralysis of the worm. drugbank.com This paralysis prevents the worm from maintaining its position in the host's gastrointestinal tract, allowing it to be expelled by normal peristalsis. drugbank.com

Table 1: Effect of Piperazine on Ascaris Muscle Cell Resting Potential

| Condition | Average Resting Potential | Effect |

|---|---|---|

| Control | ~30 mV | Rhythmic pacemaker activity |

| Piperazine (10⁻³ w/v) | >40 mV (more negative) | Suppression of pacemaker activity, hyperpolarization |

Data based on electrophysiological studies on Ascaris muscle cells. nih.gov

Investigation of Cross-Reactivity and Selectivity Profiles

For any pharmacologically active compound, determining its selectivity is crucial. A selectivity profile is established by testing the compound's binding affinity against a broad panel of different receptors, enzymes, and ion channels. This is typically done using radioligand binding assays where the test compound's ability to displace a known radioactive ligand from its target is measured. The results are often expressed as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values.

A desirable therapeutic agent will show high affinity (a low Ki value) for its intended target and low affinity (high Ki values) for other targets, particularly those associated with adverse effects. For a centrally-acting agent like a piperazine derivative, this panel would typically include various subtypes of dopamine (B1211576), serotonin (B10506), adrenergic, histamine (B1213489), and muscarinic receptors. The veratryl moiety would be expected to significantly influence this profile compared to other substituted piperazines. A comprehensive selectivity profile for Piperazine, 1-veratryl-, dihydrochloride would be essential to predict its therapeutic potential and potential side effects, but such a detailed profile is not currently documented in the reviewed literature.

Future Research Directions and Translational Perspectives

Advancements in Targeted Therapeutic Agent Design

Future research will likely focus on rationally designing analogs of Piperazine (B1678402), 1-veratryl-, dihydrochloride (B599025) to create highly selective therapeutic agents. The piperazine moiety is frequently used in drug design as a scaffold to connect different pharmacophoric groups, optimizing their spatial arrangement for interaction with target macromolecules. By modifying the veratryl group or substituting other positions on the piperazine ring, new derivatives can be designed to enhance potency and selectivity for specific biological targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels. researchgate.netnih.gov

The design of next-generation analogs could involve creating bioisosteres of the piperazine ring to refine properties like potency and selectivity. researchgate.net Computational methods, such as molecular docking and molecular dynamics simulations, will be instrumental in predicting the binding interactions of these new derivatives with their targets. nih.govnih.gov This in silico approach can help prioritize the synthesis of compounds with the highest predicted affinity and desired pharmacological profile, accelerating the drug discovery process. nih.gov For example, designing compounds that target specific receptor subtypes, like the sigma-1 receptor, could lead to novel treatments for neurological disorders or pain. nih.gov

Exploration of Novel Pharmacological Activities Beyond Current Scope

While initial research points towards analgesic, anti-inflammatory, and neuroprotective effects, the chemical structure of Piperazine, 1-veratryl-, dihydrochloride suggests a broader therapeutic potential. ontosight.ai The piperazine nucleus is a core component in drugs with a wide array of central nervous system activities, including antipsychotic, antidepressant, and anxiolytic effects. nih.govsilae.it Future studies should investigate whether this compound or its derivatives can modulate monoamine pathways or interact with serotonin (B10506) (e.g., 5-HT1A) receptors, which are implicated in anxiety and depression. silae.it

Furthermore, the vast chemical space of piperazine derivatives encompasses anticonvulsant, antimicrobial, anticancer, and antiviral activities. nih.govresearchgate.net Screening Piperazine, 1-veratryl-, dihydrochloride and a library of its analogs against a diverse panel of biological targets could uncover entirely new therapeutic applications. For instance, many anticancer agents incorporate the piperazine scaffold, and there is potential for derivatives to exhibit cytotoxic activity against cancer cell lines. nih.gov Similarly, given the prevalence of piperazine in antimicrobial drugs like ciprofloxacin, exploring its potential against various bacterial or fungal strains is a logical next step. researchgate.netwikipedia.org

Development of Advanced Synthetic Strategies for Complex Piperazine Derivatives

The therapeutic potential of Piperazine, 1-veratryl-, dihydrochloride is directly linked to the ability to synthesize a diverse library of its analogs. While traditional methods for synthesizing piperazine derivatives exist, they often result in substitution only at the nitrogen atoms, limiting structural diversity. researchwithnj.com Modern synthetic chemistry offers powerful tools to overcome this limitation.

Advanced strategies such as direct C–H functionalization are poised to revolutionize the synthesis of complex piperazine derivatives. researchgate.netmdpi.com These methods, including those utilizing photoredox catalysis, allow for the introduction of substituents directly onto the carbon atoms of the piperazine ring. researchgate.netnih.gov This opens up new avenues for creating novel analogs with unique three-dimensional structures and potentially improved pharmacological properties. The development of these techniques provides an expanded toolbox for medicinal chemists to generate previously inaccessible derivatives of Piperazine, 1-veratryl-, dihydrochloride. mdpi.com

Table 1: Advanced Synthetic Methodologies for Piperazine Derivatives

| Synthetic Strategy | Description | Potential Advantage for Analog Synthesis |

|---|---|---|

| Direct C–H Functionalization | Involves the direct conversion of a carbon-hydrogen bond on the piperazine ring into a carbon-carbon or carbon-heteroatom bond. nih.govnih.gov | Enables the creation of structurally diverse analogs with substituents on the carbon backbone, not just the nitrogen atoms, expanding chemical space. researchwithnj.com |

| Photoredox Catalysis | Uses light-absorbing catalysts (e.g., iridium or ruthenium complexes) to facilitate single-electron transfer, enabling novel bond formations under mild conditions. researchgate.netmdpi.com | Allows for C-H alkylation and arylation of the piperazine ring, providing access to complex derivatives that are difficult to synthesize via traditional methods. researchgate.net |

| Flow Chemistry | Chemical reactions are performed in a continuously flowing stream rather than in a batch-wise fashion. nih.gov | Offers improved reaction control, safety, and scalability for the synthesis of monosubstituted piperazine derivatives. nih.gov |

| DABCO Bond Cleavage | Utilizes the cleavage of a C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) to generate substituted piperazines. researchgate.net | An effective method for synthesizing a variety of substituted piperazine structures. researchgate.net |

Integration of Omics Technologies in Mechanism of Action Studies

To fully understand the therapeutic potential of Piperazine, 1-veratryl-, dihydrochloride, it is crucial to elucidate its precise mechanism of action. The integration of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful, unbiased approach to achieve this. researchgate.netnih.gov These large-scale analytical techniques can provide a comprehensive view of the molecular changes that occur in cells or organisms upon treatment with the compound. frontlinegenomics.com

Table 2: Application of Omics Technologies in Piperazine Research

| Omics Technology | Research Application | Potential Insights for Piperazine, 1-veratryl-, dihydrochloride |

|---|---|---|

| Genomics/Transcriptomics | Analysis of an organism's complete set of DNA or RNA to see how gene expression is altered by a compound. nih.gov | Identify gene pathways modulated by the compound, revealing its mechanism of action and potential off-target effects. |

| Proteomics | Large-scale study of proteins, particularly their structures and functions, within a biological system. nih.gov | Directly identify the protein(s) that the compound binds to, confirming its molecular target(s). |

| Metabolomics | Scientific study of the set of small molecules (metabolites) present within an organism, cell, or tissue. researchgate.net | Reveal how the compound affects cellular metabolism and identify metabolic biomarkers of drug efficacy or toxicity. |

Addressing Research Challenges in Piperazine, 1-veratryl-, dihydrochloride Analogs

Despite the promise of piperazine-based compounds, significant research challenges remain in the development of analogs of Piperazine, 1-veratryl-, dihydrochloride. A primary hurdle is achieving selectivity in the functionalization of the piperazine ring. nih.gov With two nitrogen atoms and multiple carbon positions, controlling where a new substituent is added can be difficult, particularly when trying to create a specific, single isomer. nih.govnih.gov

Another challenge is the development of effective enantioselective synthetic methods. Many biological targets are chiral, and often only one enantiomer (mirror-image isomer) of a drug is active, while the other may be inactive or cause unwanted side effects. Creating α-methyl-substituted piperazines, for example, has been a significant synthetic challenge. nih.gov Overcoming these hurdles will require continued innovation in synthetic organic chemistry, including the development of new catalysts and reaction conditions that allow for precise control over the structure and stereochemistry of the final products. mdpi.comnih.gov Successfully addressing these challenges is critical for unlocking the full therapeutic potential of this class of compounds.

Q & A

Q. What are the recommended methods for synthesizing and purifying Piperazine, 1-veratryl-, dihydrochloride in laboratory settings?

Methodological Answer:

- Synthesis Protocol : Dissolve piperazine hexahydrate in 95% ethanol, add concentrated HCl slowly under stirring. The exothermic reaction forms crystals upon cooling. Filter and wash with cold ethanol, followed by drying at 100°C for 8 hours to obtain anhydrous dihydrochloride .

- Key Considerations : Monitor temperature to avoid side reactions (e.g., nitrosamine formation under acidic conditions) . Use inert materials (e.g., glass) to prevent corrosion from HCl .

- Purification : Recrystallization in ethanol/water mixtures improves purity. Analytical purity can be confirmed via HPLC with system suitability criteria (e.g., tailing factor ≤2.0, resolution ≥3.0 between analogs) .

Q. How can researchers determine the ionization constants (pKa) of Piperazine derivatives under varying ionic strengths?

Methodological Answer:

- Experimental Setup : Titrate equimolar solutions of piperazine dihydrochloride with standardized NaOH. Measure pH at 25°C using a calibrated glass electrode .

- Data Analysis : Apply the Debye-Hückel equation to extrapolate pKa values at infinite dilution. For example, pK₁ = 5.32 and pK₂ = 9.70 for piperazine dihydrochloride .

- Validation : Compare results with published values in seawater and distilled water matrices (Table II in ). Note that ionic strength adjustments (e.g., NaCl addition) may shift pKa by ±0.2 units .

Q. What safety protocols should be followed when handling Piperazine dihydrochloride in experimental settings?

Methodological Answer:

- Exposure Limits : Adhere to ACGIH TLV (0.1 mg/m³ inhalable fraction) and NIOSH REL (5 mg/m³ TWA) . Use fume hoods for powder handling to minimize inhalation risks.

- Incompatibilities : Avoid contact with oxidizers (e.g., dicyanofurazan) and metals (Al, Cu, Zn) to prevent violent reactions .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Monitor for sensitization symptoms (e.g., dermatitis) during prolonged use .

Advanced Research Questions

Q. How does the buffering capacity of Piperazine dihydrochloride compare to glycylglycine in biological assays?

Methodological Answer:

- Buffer Preparation : Prepare equimolar mixtures of piperazine dihydrochloride and glycylglycine. Titrate with NaOH to achieve pH 7.0–9.9, where piperazine avoids Ca²⁺/Mg²⁺ precipitation in seawater .

- Performance Metrics : Piperazine offers superior buffering at pH 5.32–9.70 (pK₁ and pK₂) vs. glycylglycine (pK ~8.2). However, glycylglycine is less prone to hydrolysis during long-term storage .

- Applications : Use piperazine for short-term assays requiring dual buffering ranges (e.g., enzymatic studies at pH 6–10) .

Q. What analytical techniques are suitable for detecting trace impurities in Piperazine-based intermediates?

Methodological Answer:

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 220–254 nm). For example, resolve levocetirizine from chlorobenzhydryl piperazine impurities using a C18 column and acetonitrile-phosphate buffer mobile phase .

- Validation Parameters : Ensure ≤5% RSD for repeatability and ≤2.0 tailing factor. Quantify impurities via external calibration curves .

- Advanced Methods : LC-MS/MS for structural identification of nitrosamine derivatives, which may form under acidic gastric conditions .

Q. How can researchers mitigate nitrosamine formation in Piperazine derivatives during pharmacological studies?

Methodological Answer:

- Preventive Measures : Avoid prolonged exposure to nitrosating agents (e.g., nitrites) in acidic media. Add antioxidants like ascorbic acid to reaction mixtures .

- Detection : Use GC-MS with a nitrogen-phosphorus detector (NPD) to identify nitrosamines at ppb levels. Validate methods per ICH M7 guidelines .

- In Silico Tools : Predict nitrosation susceptibility using QSAR models (e.g., TOPKAT) to prioritize high-risk analogs .

Q. What mechanistic insights explain the transient neurological effects of Piperazine derivatives in preclinical models?

Methodological Answer:

- In Vitro Models : Assess GABA receptor modulation using patch-clamp electrophysiology. Piperazine analogs (e.g., 1-(2-pyridyl)piperazine) show partial agonism at α4β2 nicotinic receptors .

- In Vivo Studies : Administer 50–100 mg/kg doses to rodents and monitor motor coordination (rotarod test) and seizure thresholds. Histamine H₁ receptor antagonism may contribute to sedation .

- Metabolite Tracking : Use ¹⁴C-labeled piperazine to trace metabolite distribution. Detect intermediates like N-nitrosopiperazine in plasma via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.